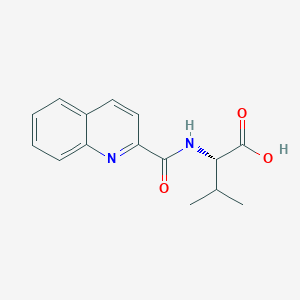

(Quinoline-2-carbonyl)valine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16N2O3 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoic acid |

InChI |

InChI=1S/C15H16N2O3/c1-9(2)13(15(19)20)17-14(18)12-8-7-10-5-3-4-6-11(10)16-12/h3-9,13H,1-2H3,(H,17,18)(H,19,20)/t13-/m0/s1 |

InChI Key |

QTALALPGMLVHRL-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Quinoline 2 Carbonyl Valine and Its Structural Analogues

Synthesis of Key Quinoline-2-carboxylic Acid Precursors

The foundation of synthesizing (Quinoline-2-carbonyl)valine lies in the efficient construction of the quinoline-2-carboxylic acid scaffold. Various methods have been developed, ranging from classical name reactions to modern catalytic and multicomponent strategies.

Classical and Modern Approaches to Quinoline-2-carboxylic Acid Synthesis

Historically, the synthesis of quinoline-2-carboxylic acids has relied on established name reactions. The Doebner-von Miller reaction, for instance, provides a pathway to quinoline (B57606) skeletons, which can then be further functionalized. mdpi.com Another classical approach is the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids. While not directly yielding the 2-substituted isomer, this method is a cornerstone in quinoline chemistry. smolecule.com Modern adaptations of these classical methods have been developed to improve yields and reaction conditions. For example, modifications to the Pfitzinger reaction using enaminones allow for one-pot synthesis in aqueous media with yields between 70-90%. smolecule.com

Other notable methods include:

Oxidative processes starting from 2-methyl or 2-carbonyl quinolines. mdpi.com

Hydrolytic reactions of 2-cyano quinoline precursors. mdpi.com

The Reissert reaction , where quinoline reacts with benzoyl chloride and potassium cyanide, followed by hydrolysis to produce quinaldic acid (quinoline-2-carboxylic acid). researchgate.net

Catalytic and Green Chemistry Approaches to Quinoline-2-carboxylates

In recent years, a significant shift towards more sustainable and efficient synthetic methods has been observed. Catalytic and green chemistry approaches offer advantages such as milder reaction conditions, reduced waste, and higher atom economy.

Transition metal catalysis has emerged as a powerful tool. Copper-catalyzed reactions, for instance, have been employed for the synthesis of quinoline-2-carboxylates. rsc.org Rhodium-catalyzed C-H bond activation has also been utilized for the synthesis of quinoline carboxylates. mdpi.com

Green chemistry principles are increasingly being integrated into quinoline synthesis. This includes the use of:

Microwave-assisted synthesis , which can significantly reduce reaction times. rsc.org

Solvent-free reaction conditions , minimizing the use of hazardous organic solvents. rsc.orgnih.gov

Reusable catalysts , such as solid acid catalysts like montmorillonite (B579905) K-10 and Nafion NR50, which are environmentally benign. rsc.orgmdpi.comnih.gov

Ionic liquids as recyclable reaction media. organic-chemistry.org

A notable example is the Yb(OTf)₃ catalyzed three-component reaction of aldehydes, alkynes, and amines under microwave irradiation in an ionic liquid, providing 2,4-disubstituted quinolines in excellent yields. organic-chemistry.org

Multicomponent and One-Pot Synthetic Strategies for Quinoline Moieties

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, embodying the principles of green chemistry by minimizing steps and waste. rsc.org Several MCRs have been successfully applied to the synthesis of diverse quinoline scaffolds. rsc.org

Other examples of multicomponent strategies include:

The Povarov reaction, a [4+2] cycloaddition of imines and olefins, for producing substituted N-heterocycles. rsc.org

Tandem three-component reactions of heteroaromatic amines, methyl 2-formylbenzoate, and t-butyl isonitrile. scilit.com

Microwave-assisted one-pot three-component reactions using aromatic amines, aromatic aldehydes, and phenylacetylene (B144264) catalyzed by potassium dodecatungstocobaltate trihydrate. rsc.org

Amide Bond Formation and Peptide Coupling in Quinoline-Amino Acid Conjugation

Once the quinoline-2-carboxylic acid precursor is obtained, the next crucial step is its conjugation with the amino acid valine through the formation of an amide bond. This process, a cornerstone of peptide chemistry, can be achieved through various techniques.

Solution-Phase and Solid-Phase Synthesis Techniques

Both solution-phase and solid-phase synthesis methodologies are employed for the conjugation of quinoline-2-carboxylic acid with amino acids like valine.

Solution-phase synthesis is a traditional approach where all reactants are dissolved in a suitable solvent. It is highly flexible and allows for easy monitoring of the reaction progress. bachem.com Common coupling reagents used in solution-phase synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. bachem.comrsc.org

Solid-phase synthesis (SPS) offers significant advantages for the synthesis of peptide libraries and complex molecules. canada.caacs.org In SPS, the amino acid (valine) is typically anchored to a solid support (resin), and the quinoline-2-carboxylic acid is then coupled to it. canada.ca This approach simplifies purification, as excess reagents and byproducts can be washed away, and allows for the automation of the synthesis process. canada.cauni-regensburg.de The choice of resin and linker is crucial for the success of solid-phase synthesis. acs.org

Chemoselective Acylation and Coupling Optimizations

The presence of multiple reactive functional groups in the reactants necessitates chemoselective acylation strategies to ensure the desired amide bond formation. In the context of quinoline-amino acid conjugates, the carboxylic acid of the quinoline moiety must selectively react with the amino group of valine.

Various coupling reagents have been developed to facilitate efficient and selective amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

| Coupling Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC, EDCI | Widely used, often with additives like HOBt or DMAP to improve efficiency and reduce racemization. bachem.comrsc.org |

| Phosphonium (B103445) Salts | BOP, PyBOP | Highly efficient, good solubility, and useful for sterically hindered couplings. bachem.comrsc.org |

| Uronium/Aminium Salts | HBTU, HATU | Known for rapid coupling rates and high yields. bachem.com |

| Other | EEDQ, T3P | EEDQ is notable for not requiring a tertiary base. bachem.com T3P is another effective coupling agent. researchgate.net |

The choice of solvent, base, and reaction temperature also plays a critical role in optimizing the coupling reaction, maximizing the yield of the desired this compound conjugate while minimizing side products. rsc.orgrsc.org For instance, in the chemoselective acylation of 2-amino-8-quinolinol, the choice of coupling conditions (e.g., EDCI/DMAP vs. PyBop) can direct the reaction towards either O-acylation or N-acylation. rsc.org

Macrocyclization Protocols for Complex Quinoline-Peptide Architectures

The construction of macrocyclic peptides incorporating a quinoline scaffold is a significant strategy for developing conformationally constrained molecules with potentially enhanced therapeutic properties. Various protocols have been developed to achieve the synthesis of these complex architectures, primarily focusing on forming a stable ring structure that includes the quinoline moiety either as a side-chain modification or embedded within the macrocyclic backbone.

One prominent method is the intramolecular Friedländer annulation , which can embed a quinoline pharmacophore directly into a peptide backbone. This approach involves linear peptide precursors that contain both an N-terminal β-keto amide and an internal 2-aminoarylcarbonyl motif, often from a non-canonical amino acid like kynurenine. Upon treatment with a Lewis acid, these precursors undergo a post-translational macrocyclization, forming a rigidified macrocycle where the quinoline ring is an integral part of the cyclic structure. researchgate.net This chemo-ribosomal synthesis strategy allows for the generation of diverse quinoline-peptide hybrids. researchgate.net

Another powerful and widely used technique is Ring-Closing Metathesis (RCM) . This method is employed to create dicarba bridges, replacing traditional disulfide bonds in peptide macrocycles. fishersci.co.uk For quinoline-peptide architectures, linear peptide precursors are synthesized containing two olefinic side chains, for instance, by incorporating allylglycine residues. fishersci.co.ukscribd.com The quinoline moiety is typically attached as a distinct unit, for example, as a proline-substituent. sigmaaldrich.com The RCM reaction, often catalyzed by Grubbs' second-generation catalyst, efficiently closes the ring, yielding a macrocycle with a carbon-carbon double bond that can be subsequently hydrogenated if a saturated linker is desired. scribd.comsigmaaldrich.com The efficiency and diastereomeric purity of the RCM reaction are highly dependent on the conformation of the acyclic peptide precursor. sigmaaldrich.com

Other metal-catalyzed macrocyclization strategies are also gaining traction. Palladium-catalyzed intramolecular C–H activation, for instance, has been used to synthesize macrocyclic sulfonamides, and similar principles can be applied to peptide systems. nih.govrsc.org Ligands such as substituted quinolines have been shown to improve the yields of these macrocyclization reactions. nih.gov Furthermore, methods involving the formation of an imidazopyridinium (IP+) unit by trapping an intramolecular imine have been shown to be compatible with quinoline carboxaldehydes, offering another route to novel macrocyclic peptide structures. niir.org

The choice of macrocyclization strategy depends on the desired architecture, ring size, and the position of the quinoline within the final structure. High-dilution conditions are generally employed to favor the intramolecular cyclization process over intermolecular polymerization. rsc.org

| Protocol | Key Precursors | Catalyst/Conditions | Quinoline Placement | Key Advantages | Reference |

|---|---|---|---|---|---|

| Intramolecular Friedländer Annulation | Linear peptide with N-terminal β-keto amide and internal 2-aminoarylcarbonyl | Lewis acids (e.g., Sc(OTf)₃) | Embedded in backbone | Directly embeds pharmacophore; compatible with ribosomal synthesis | researchgate.net |

| Ring-Closing Metathesis (RCM) | Linear peptide with two terminal olefinic amino acids | Grubbs' catalysts (e.g., 2nd generation) | Side-chain or attached to a residue (e.g., Proline) | Forms stable C-C bonds; well-established; high yields | scribd.comsigmaaldrich.com |

| Imidazopyridinium (IP+) Formation | Linear peptide with an amine (e.g., Lysine side chain) and an oxo-group | 2-Formyl-quinoline, AcOH/TFE | Part of the cyclization linker | Creates novel heterocyclic linkage; solid-phase compatible | niir.org |

| Palladium-Catalyzed C-H Activation | Peptide with appropriate C-H bond and coupling partner | Palladium(II) catalyst and ligand (e.g., 4-methylquinoline) | Side-chain cross-linking | High structural diversity; one-step coupling | nih.govrsc.org |

Molecular Hybridization and Derivatization Strategies for Enhanced Bioactivity

Molecular hybridization is a key strategy in drug discovery that involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced or novel biological activities. scribd.comleapchem.com For this compound, this approach offers numerous avenues for derivatization to improve potency, selectivity, and pharmacokinetic properties. The core structure combines the privileged quinoline scaffold, known for a wide range of biological effects, with the amino acid valine. niir.orgacs.org

Derivatization strategies can target either the quinoline ring or the valine moiety. Modifications on the quinoline ring are common for tuning bioactivity. Structure-activity relationship (SAR) studies on various quinoline-2-carboxamides have shown that introducing substituents at different positions can significantly impact biological effects. researchgate.netniir.org For example, iodinated quinoline-2-carboxamides have been developed as high-affinity ligands for the translocator protein (TSPO), a target for imaging neuroinflammation. Similarly, other substituted quinoline-2-carboxamides have demonstrated potent antimycobacterial activity. researchgate.net The introduction of various functional groups, such as halogens, alkyls, or additional aromatic rings, to the quinoline backbone of this compound could therefore be explored to modulate its interaction with biological targets.

The valine residue also presents opportunities for modification. The isopropyl side chain can be altered, or the valine itself can be replaced with other natural or unnatural amino acids to probe the structural requirements for activity. Furthermore, the core this compound structure can be hybridized with other bioactive molecules. For instance, quinoline moieties have been successfully hybridized with steroids, other heterocyclic systems like piperazine (B1678402), and natural products to create compounds with improved or dual-action properties. scribd.comrsc.org This "framework combination" approach can enhance target binding, improve stability against proteases, or increase cell permeability. nih.govrsc.org

The synthesis of these hybrids typically involves standard peptide coupling reactions, where the quinoline-2-carboxylic acid is activated and then reacted with the amino group of the valine ester or a more complex peptide or small molecule. leapchem.com The choice of coupling agents and reaction conditions is crucial to ensure efficient amide bond formation without racemization.

| Hybrid/Derivative Class | Modification Strategy | Resulting Bioactivity/Application | Reference |

|---|---|---|---|

| Iodinated Quinoline-2-Carboxamides | Introduction of iodine atom on the quinoline ring | High-affinity ligands for Translocator Protein (TSPO) imaging | |

| Quinoline-Steroid Hybrids | Fusion of quinoline and cholesterol scaffolds | Inhibition and reversal of protein aggregation (e.g., Aβ1–42) | rsc.org |

| Quinoline-Piperazine Hybrids | Attachment of a piperazine ring to the quinoline C2 or C4 position | Enhanced antimicrobial activity | scribd.com |

| Quinoline-1,4-Quinone Hybrids | Connection of quinoline and 1,4-quinone moieties via an oxygen linker | Substrates for NQO1 enzyme; potential anticancer agents | rsc.orgformulationbio.com |

| General Quinoline-Peptide Hybrids | Incorporation of quinoline foldamers at peptide termini or internally | Improved target binding and stability | nih.gov |

Scalability and Industrial Production Considerations for this compound Intermediates

The successful translation of a compound like this compound from laboratory discovery to potential large-scale application hinges on the development of scalable, cost-effective, and sustainable synthetic routes for its key intermediates. The primary intermediates are quinoline-2-carboxylic acid (quinaldic acid) and the amino acid valine. While valine is readily available, the industrial production of quinaldic acid and the subsequent coupling reaction require careful process optimization.

Synthesis of Quinoline-2-carboxylic Acid (Quinaldic Acid): Traditional industrial methods for synthesizing quinaldic acid, such as those based on the Reissert reaction, often involve highly toxic reagents like potassium cyanide. rsc.orgrsc.org Modern green chemistry principles have driven the development of safer and more eco-efficient alternatives. One promising approach starts from furfural, a renewable bio-based feedstock. rsc.orgrsc.org This multi-step process involves the photooxidation of furfural, followed by a ring-opening alcoholysis, cyclization with an aniline (B41778) derivative, and final hydrolysis to yield the quinaldic acid. rsc.org This method avoids toxic cyanide and has been demonstrated at a scale that suggests industrial potential. rsc.org

Other scalable methods include the direct oxidation of 2-methylquinoline, although this can suffer from low reactivity and selectivity. rsc.org One-pot protocols starting from readily available precursors like β-nitroacrylates and 2-aminobenzaldehydes have also been developed, offering good yields and operational simplicity. nih.gov For substituted quinoline acids, Pd-catalyzed cyclization of o-iodoanilines with acrylic acids has proven effective and has been successfully applied on a large (800 g) scale. researchgate.net

Amide Bond Formation (Peptide Coupling): The coupling of quinoline-2-carboxylic acid to valine (or a valine-containing peptide) is a critical step that must be efficient and minimize racemization. In an industrial setting, the choice of coupling reagents, solvents, and bases is dictated by factors such as cost, safety, atom economy, and ease of purification. acs.org

While solid-phase peptide synthesis (SPPS) is common in research for its simplicity, solution-phase synthesis is often preferred for the large-scale industrial production of smaller peptides or peptide-like molecules due to better cost-effectiveness. sigmaaldrich.comluxembourg-bio.com The amide bond formation requires the activation of the carboxylic acid. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride, or more commonly, by using peptide coupling reagents. fishersci.co.uk

A wide array of coupling reagents is available, including carbodiimides (e.g., DCC, EDC) and phosphonium (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU, HCTU). fishersci.co.ukbachem.com The selection involves a trade-off between reactivity, cost, and the potential for side reactions. For instance, HCTU is a highly efficient reagent, but its cost may be a consideration for large-scale processes. luxembourg-bio.com Additives like HOBt or OxymaPure are often used with coupling reagents to suppress racemization and improve reaction rates. acs.org Reagents like T3P® are gaining attention as "green" coupling agents due to their low toxicity and the easy removal of byproducts. rsc.org The optimization of this coupling step involves screening various combinations of reagents, bases (e.g., DIPEA, triethylamine), and solvents to maximize yield and purity while ensuring the process is robust and scalable. acs.orgrsc.org

State of the Art Analytical and Spectroscopic Characterization of Quinoline 2 Carbonyl Valine Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For (Quinoline-2-carbonyl)valine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR would provide initial information on the number and types of protons and their immediate electronic environment. The aromatic protons of the quinoline (B57606) ring would appear in the downfield region (typically δ 7.5-8.5 ppm), while the protons of the valine residue would be found in the aliphatic region. The chemical shift of the alpha-proton of the valine moiety would be particularly indicative of the amide bond formation.

¹³C NMR , often acquired with proton broadband decoupling, would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide linkage and the carbons of the quinoline ring would have characteristic chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR techniques are indispensable for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, connecting the protons within the valine side chain and adjacent protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key to connecting the valine residue to the quinoline moiety via the carbonyl group. For example, a correlation between the valine alpha-proton and the carbonyl carbon, and between the quinoline protons and the same carbonyl carbon, would confirm the N-acyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are close in proximity, which can help to determine the preferred conformation of the molecule in solution.

A patent mentioning a class of compounds including this compound specifies that proton NMR values are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). google.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | Atom Type | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Quinoline-3 | CH | 8.1 | 137 | C2, C4, C4a |

| Quinoline-4 | CH | 8.0 | 129 | C2, C3, C5, C4a |

| Valine-α | CH | 4.8 | 59 | Val-β, Amide C=O |

| Valine-β | CH | 2.3 | 31 | Val-α, Val-γ, Val-γ' |

| Valine-γ, γ' | CH₃ | 1.0, 1.1 | 19, 18 | Val-β |

| Amide | C=O | - | 168 | Val-α, Quinoline-H3 |

Note: This table is illustrative and based on typical chemical shifts for similar structural motifs. Actual experimental values would be required for confirmation.

Mass Spectrometry (ESI-TOF MS, HRMS/MS) for Molecular Confirmation and Quantification

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. This allows for the precise determination of the molecular weight. A patent document indicates that mass spectroscopic measurements for related compounds are obtained using methods like conventional MS or Fast Atom Bombardment (FAB), with values corresponding to the molecular ion [M]⁺ or the protonated molecular ion [M+H]⁺. google.com

Time-of-Flight (TOF) MS analyzers are often coupled with ESI to provide high-resolution mass measurements (HRMS). This allows for the determination of the elemental composition of the parent ion, providing strong evidence for the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) involves selecting the parent ion ([M+H]⁺), subjecting it to fragmentation (e.g., through collision-induced dissociation, CID), and analyzing the resulting fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation would be expected at the amide bond, leading to ions corresponding to the quinoline-2-carbonyl moiety and the valine residue.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₅H₁₇N₂O₃⁺ | 289.1234 |

| [M+Na]⁺ | C₁₅H₁₆N₂O₃Na⁺ | 311.1053 |

| Fragment 1 | C₁₀H₆NO⁺ | 156.0444 |

| Fragment 2 | C₅H₁₀NO₂⁺ | 116.0604 |

Note: Fragment 1 corresponds to the quinoline-2-carbonyl cation after amide bond cleavage. Fragment 2 corresponds to the protonated valine residue.

Chromatographic Techniques for Purity Assessment and Derivative Profiling (e.g., UHPLC-HRMS/MS)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers high resolution and rapid analysis times compared to conventional HPLC. For a compound like this compound, a reversed-phase column (e.g., C18) would typically be used, with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid additive (like formic acid or trifluoroacetic acid) to improve peak shape. The purity of the compound can be determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Coupling UHPLC with HRMS/MS creates a powerful analytical platform. The UHPLC separates the components of a mixture, and the HRMS/MS provides high-confidence identification of each separated peak based on its accurate mass and fragmentation pattern. This is particularly useful for identifying and profiling any synthesis-related impurities or degradation products.

Stereochemical Determination and Chiral Resolution Methodologies

Since this compound is synthesized from the chiral amino acid valine (which exists as L- and D-enantiomers), the final product is chiral. It is critical to determine its stereochemical purity and absolute configuration.

Chiral Chromatography is the most common method for resolving enantiomers. This involves using a chiral stationary phase (CSP) in either HPLC or gas chromatography (GC). The CSP interacts differently with the two enantiomers of this compound, leading to different retention times and thus their separation. The relative peak areas can be used to determine the enantiomeric excess (ee) of the sample.

NMR Spectroscopy with Chiral Shift Reagents can also be used to distinguish between enantiomers. These reagents are chiral compounds that bind to the enantiomers of the analyte, forming transient diastereomeric complexes. These complexes have different NMR spectra, allowing for the quantification of the enantiomers.

A patent related to this class of compounds notes that they can exist as mixtures of isomers or as pure isomers, including diastereomeric mixtures and pure enantiomers. google.com It also mentions that the configuration at asymmetric carbon atoms can be deliberately inverted, highlighting the importance of stereochemical control and analysis in the synthesis of such compounds. google.com

Comprehensive Structure Activity Relationship Sar Studies of Quinoline 2 Carbonyl Valine and Its Derivatives

Modulatory Effects of Quinoline (B57606) Ring Substitutions on Biological Activity

The quinoline ring is a key pharmacophore, and its substitution pattern critically influences the biological profile of (Quinoline-2-carbonyl)valine derivatives. grafiati.com Modifications at various positions on the bicyclic ring system can modulate properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affect target binding and pharmacokinetic properties. nih.govresearchgate.net

Research on related quinoline-2-carboxamides has demonstrated that the nature and position of substituents are paramount for activity. For instance, in studies on quinoline derivatives as potential anticancer agents, specific substitutions have been shown to enhance cytotoxicity against various cancer cell lines. researchgate.netnih.gov The introduction of certain groups can lead to compounds with potent growth inhibition values (GI50). researchgate.net For example, a derivative with a 4-chloroanilino substitution at the 4-position of the quinoline ring showed high potency against both MCF-7 and A549 cell lines. researchgate.net Similarly, in the context of antimicrobial activity, substitutions on the quinoline ring significantly influence efficacy. grafiati.com Halogen substituents, in particular, are known to deter Phase I metabolism and enhance lipophilicity, which can be advantageous for biological activity. ramauniversity.ac.in

The following table summarizes the observed effects of various quinoline ring substitutions on the biological activity of related quinoline derivatives.

| Substitution Position | Substituent Type | Observed Effect on Biological Activity | Reference(s) |

| Position 3 | Various Substituents | Often critical for activity. | nih.gov |

| Position 4 | 4-Chloroanilino | Potent cytotoxicity against MCF-7 and A549 cancer cell lines. | researchgate.net |

| Position 6 | Fluoro (F) | Generally associated with antibacterial activity. | slideshare.net |

| Position 7 | Piperazine (B1678402), N-methyl piperazine | Associated with antibacterial activity. | slideshare.net |

| General | Halo Substituents (e.g., Cl) | Can deter Phase I metabolism and enhance lipophilicity, often improving activity. | researchgate.netramauniversity.ac.in |

| General | Diaryl Ethers | Can significantly increase activity in certain contexts. | nih.gov |

Stereochemical Influence and Side-Chain Modifications of the Valine Moiety

The valine moiety offers multiple points for modification, including its stereocenter and its isopropyl side-chain, both of which are critical determinants of biological activity. Chirality plays a crucial role in the pharmacodynamics of many compounds, as the specific stereochemistry often dictates the precise three-dimensional arrangement required for optimal interaction with a biological target. cymitquimica.comcymitquimica.com

The stereochemistry at the α-carbon of the valine residue is paramount. In many biological systems, there is a distinct preference for one enantiomer over the other. For instance, L-amino acid ester prodrugs have been shown to have enhanced intestinal absorption mediated by peptide transporters like PEPT1. nih.gov The specific stereochemistry of a molecule can significantly influence its binding affinity and efficacy. cymitquimica.com The change in configuration of a single stereocenter can dramatically alter macrocyclization yields and, by extension, the final conformation and activity of a molecule. acs.org In the context of inhibitors for enzymes like SARS-CoV 3CLpro, the valine residue in the S3 site interacts specifically with certain amino acid residues of the enzyme, highlighting the importance of its spatial orientation. nih.gov

Modifications to the valine side-chain also profoundly impact activity. The size, shape, and hydrophobicity of this side-chain influence how the molecule fits into a binding pocket. mdpi.com Studies on related peptidomimetics show that the length and branching of the amino acid side chain affect transport efficiency and permeability. nih.gov For example, replacing the isopropyl group of valine with a less branched side-chain or a more extended one can drastically alter biological transport and activity. nih.gov Computational studies on related systems have shown a preference for the activation of specific methyl groups on the isopropyl substituent, indicating that even subtle changes to this part of the molecule are significant. scispace.com

The table below illustrates the influence of stereochemistry and side-chain modifications.

| Modification | Detail | Impact on Biological Properties | Reference(s) |

| Stereochemistry | L-valine vs. D-valine | The L-enantiomer is often preferred for transport via amino acid transporters (e.g., PEPT1). Chirality is critical for specific receptor/enzyme interactions. | cymitquimica.comnih.gov |

| Side-Chain | Isopropyl Group | Crucial for hydrophobic interactions within binding pockets. | mdpi.com |

| Side-Chain | Branching (e.g., valine vs. leucine (B10760876) vs. isoleucine) | Affects transport efficiency and cell permeability. More branched chains can decrease transport. | nih.gov |

| Side-Chain | Replacement with other groups | Altering the side-chain can modulate binding affinity and selectivity for the target. | nih.gov |

Topological and Conformational Insights from Macrocyclic Analogues

Constraining the flexible this compound structure within a macrocyclic framework provides significant insights into its bioactive conformation. Macrocyclization reduces the conformational entropy of a molecule, which can lead to a more favorable binding affinity for its biological target. acs.orgnih.gov The synthesis of macrocycles is a key strategy in drug discovery to create structurally preorganized molecules. acs.org

The design of macrocyclic analogues often involves linking different parts of the parent molecule, for example, by forming a ring that includes the valine side-chain or by creating larger peptide-like macrocycles incorporating the this compound unit. nih.gov The resulting conformational rigidity can lock the molecule into a shape that mimics its receptor-bound state. The yield and success of macrocyclization reactions are highly dependent on the preorganization of the linear precursor, including the configuration of its stereocenters. acs.org

Computational Approaches to SAR: Ligand-Based and Receptor-Based Modeling

Computational chemistry provides powerful tools for understanding and predicting the SAR of this compound derivatives, complementing experimental studies. scispace.com These methods are broadly categorized into ligand-based and structure-based approaches. mdpi.comnih.gov

Ligand-Based Modeling: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on analyzing a series of molecules with known activities to build a predictive model. mdpi.com A prominent technique is the 3D Quantitative Structure-Activity Relationship (3D-QSAR) analysis, including methods like Comparative Molecular Field Analysis (CoMFA). mdpi.comnih.gov In a CoMFA study, the steric and electrostatic fields of a set of aligned molecules are correlated with their biological activities. nih.gov The resulting contour maps highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the design of new, more potent analogues. mdpi.comnih.gov Such models have been successfully developed for quinoline derivatives to predict their anti-cancer activity. nih.govresearchgate.net

Receptor-Based Modeling: When the 3D structure of the target protein is available, structure-based methods like molecular docking can be employed. mdpi.com Docking predicts the preferred orientation and binding affinity of a ligand within the active site of a receptor. nih.gov This allows for the visualization of key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.comacs.org For example, docking studies can reveal how the quinoline ring interacts with aromatic residues (e.g., through π-π stacking) or how the valine side-chain fits into a hydrophobic pocket. mdpi.com Molecular dynamics (MD) simulations can further be used to assess the stability of the docked complex over time in a simulated physiological environment. mdpi.com These computational tools are invaluable for rational drug design, allowing for the in silico screening of virtual libraries and the prioritization of compounds for synthesis and testing. mdpi.comchemcomp.com

| Computational Method | Description | Application to this compound SAR | Reference(s) |

| 3D-QSAR (e.g., CoMFA) | Correlates 3D structural properties (steric/electrostatic fields) of ligands with their biological activity. | Identifies key structural features on the quinoline and valine moieties that enhance or decrease activity, guiding new designs. | mdpi.comnih.gov |

| Pharmacophore Modeling | Defines the essential 3D arrangement of functional groups required for biological activity. | Creates a template for searching databases for new, structurally diverse compounds with potentially similar activity. | nih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within a receptor's active site. | Elucidates specific interactions (H-bonds, hydrophobic contacts) between the compound and its target, explaining observed SAR. | mdpi.comnih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms in the ligand-receptor complex over time. | Assesses the stability of the predicted binding mode and the flexibility of the ligand and receptor. | mdpi.com |

Mechanistic Biochemical and Molecular Biological Investigations

Enzyme Inhibition and Modulation Mechanisms

Topoisomerase and DNA Gyrase Inhibition Pathways

Derivatives of the quinoline (B57606) scaffold have been identified as potent inhibitors of topoisomerases, nuclear enzymes that modulate the topological state of DNA and are crucial for processes like replication and transcription. mdpi.com The key mechanism of action for many quinolone-based compounds is the reversible trapping of enzyme-DNA complexes. nih.gov Specifically, these compounds can intercalate into DNA and inhibit topoisomerase-II activity, leading to replication-dependent, double-strand breaks in the DNA. tandfonline.com This action arrests the catalytic cycle of the enzyme, preventing the re-ligation of the cleaved DNA strand and resulting in the accumulation of cleavage complexes. researchgate.net

For instance, certain 9-anilinothiazolo[5,4-b]quinoline derivatives have demonstrated inhibitory activity against human topoisomerase II. nih.gov Similarly, novel quinoline-based compounds have been shown to act as topoisomerase 1 (Top1) poisons by trapping Top1-DNA cleavage complexes both in vitro and within living cells. researchgate.net This trapping is stabilized through interactions, such as hydrogen bonding, with specific amino acid residues in the enzyme, like Asn722 in Top1. researchgate.net The ultimate consequence of this enzyme inhibition is the induction of apoptosis, or programmed cell death, in cancer cells.

In bacteria, DNA gyrase and topoisomerase IV are the primary targets of quinolone antibacterial agents. nih.gov Topoisomerase IV is now understood to be a key target for these compounds, responsible for the decatenation of interlinked daughter chromosomes. nih.gov The inhibition of these bacterial topoisomerases disrupts DNA replication and repair, leading to bacterial cell death.

Viral Enzyme Target Inhibition (e.g., HIV Integrase, Reverse Transcriptase)

The quinoline framework is a key feature in a variety of inhibitors targeting enzymes essential for viral replication, particularly for the Human Immunodeficiency Virus (HIV).

HIV Integrase: HIV integrase (IN) is a critical enzyme that incorporates the viral DNA into the host cell's genome. nih.govnsf.gov Quinoline derivatives have been developed as both catalytic and allosteric inhibitors of this enzyme. nih.govnsf.gov Some derivatives, featuring a quinoline subunit linked to an aromatic ring, function by chelating the divalent metal cations in the enzyme's active site, which are essential for its catalytic activity. acs.org

A significant class of quinoline-based inhibitors are allosteric HIV-1 integrase inhibitors (ALLINIs). nih.govnsf.gov These molecules bind to a site on the integrase dimer interface, distant from the catalytic active site. nih.govnsf.gov This binding event triggers an abnormal multimerization of the integrase enzyme, which not only blocks the integration of viral DNA but also affects the late stages of viral replication, resulting in the production of non-infectious virions. nsf.gov

Reverse Transcriptase: HIV reverse transcriptase (RT) is another crucial enzyme that converts the single-stranded viral RNA into double-stranded DNA. nih.govnih.gov Quinoline derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These compounds bind to an allosteric pocket on the enzyme, inducing conformational changes that inhibit its polymerase activity. nih.gov Molecular docking studies have shown that these derivatives can effectively bind within the active domain of the reverse transcriptase, with some compounds exhibiting higher binding affinities than standard drugs. nih.gov The inhibitory activity is influenced by the nature of substituents on the quinoline and associated rings. nih.gov

Kinase and Deacetylase Enzyme Modulation (e.g., PI3K, HDAC, c-Met)

Quinoline-based structures are integral to the development of inhibitors for various kinases and deacetylases involved in cell signaling and gene expression, many of which are implicated in cancer.

PI3K Inhibition: Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions like cell growth, proliferation, and differentiation. manmiljournal.ru The PI3K/Akt/mTOR pathway is often deregulated in cancer. researchgate.net Quinoline derivatives have been designed as potent PI3K inhibitors, with some acting as dual PI3K/mTOR inhibitors. researchgate.net For example, novel 4-acrylamido-quinoline derivatives have shown remarkable inhibition against PI3Kα, with IC50 values in the nanomolar range. researchgate.net These compounds typically bind to the ATP-binding site of the kinase domain.

HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. frontiersin.org HDAC inhibitors are a promising class of anticancer agents. tandfonline.comnih.govresearchgate.net The typical pharmacophore for an HDAC inhibitor includes a cap group that interacts with the surface of the enzyme's active site, a linker, and a zinc-binding group that chelates the zinc ion in the catalytic site. tandfonline.comfrontiersin.org A variety of quinoline-based structures have been utilized as the cap moiety in the design of potent HDAC inhibitors. tandfonline.comfrontiersin.orgnih.gov Some 2-phenylquinoline-4-carboxylic acid derivatives have shown selectivity for specific HDAC isoforms, such as HDAC3. frontiersin.org

c-Met Inhibition: The c-Met kinase, a hepatocyte growth factor receptor, is another important target in cancer therapy, as its signaling pathway is often altered in various tumors. nih.govnih.gov Numerous quinoline derivatives have been developed as c-Met kinase inhibitors. nih.govnih.govmdpi.comtandfonline.com These molecules typically function by binding to the ATP-binding site within the kinase domain of the receptor on the cytosolic side. nih.gov Modifications to the quinoline scaffold have led to the development of highly potent and selective inhibitors, with some compounds showing IC50 values in the low nanomolar range. nih.gov

Table 1: Inhibitory Activity of Selected Quinoline Derivatives against Kinases and Deacetylases

| Compound Type | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 4-Acrylamido-Quinoline Derivative | PI3Kα | 0.50 - 2.03 nM | researchgate.net |

| Quinoline-based N-hydroxycinnamamide (4a) | HDAC | Surpasses Vorinostat | researchgate.net |

| 8-Substituted Quinoline-2-carboxamide (B1208818) (21g) | HDAC | 0.050 µM | researchgate.net |

| 3,6-disubstituted quinoline (26) | c-Met | 9.3 nM | nih.gov |

| N-phenylbenzamide derivative (13b) | c-Met | 0.02 µM | mdpi.com |

Alpha-Glucosidase and Alpha-Amylase Inhibitory Mechanisms

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.govmdpi.comnih.gov The quinoline scaffold has been extensively used to develop potent inhibitors for these enzymes. nih.govdoi.orgrsc.orgnih.gov

Alpha-Glucosidase Inhibition: Many quinoline derivatives exhibit potent α-glucosidase inhibitory activity, often significantly exceeding that of the standard drug, acarbose. rsc.orgnih.gov For example, a series of quinoline-piperazine-acetamide derivatives showed significant inhibition, with one compound having an IC50 value of 280.0 µM compared to 750.7 µM for acarbose. doi.org Kinetic studies have revealed that some of these derivatives act as uncompetitive or non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme rather than competing with the substrate at the active site. nih.govdoi.org Molecular docking studies support these findings, identifying key interactions that stabilize the compound within the enzyme's binding pocket. doi.org

Alpha-Amylase Inhibition: Quinoline-based compounds have also been shown to inhibit α-amylase. mdpi.comnih.gov Certain quinoline-fluroproline amide hybrids and quinoline-1,3,4-oxadiazole conjugates have demonstrated notable inhibitory activity. nih.govresearchgate.net The structure-activity relationship studies indicate that the nature and position of substituents on the quinoline and associated rings play a crucial role in the inhibitory potency. nih.gov

Table 2: Inhibitory Activity of Selected Quinoline Derivatives against Digestive Enzymes

| Compound Series | Target Enzyme | IC50 Range (µM) | Reference |

|---|---|---|---|

| Quinoline-based triazole analogs | α-Amylase | 0.80 - 40.20 | frontiersin.org |

| Quinoline-based triazole analogs | α-Glucosidase | 1.20 - 43.30 | frontiersin.org |

| Quinoline-1,3,4-oxadiazole hybrids | α-Glucosidase | 15.85 - 63.59 | nih.gov |

| Quinoline-based-benzo[d]imidazole derivatives | α-Glucosidase | 3.2 - 185.0 | nih.gov |

Pyruvate Kinase M2 (PKM2) Allosteric Regulation

Pyruvate kinase M2 (PKM2) is a glycolytic enzyme that is preferentially expressed in cancer cells and plays a critical role in the Warburg effect. nih.govresearchgate.net PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. nih.gov Modulation of this equilibrium is a potential anticancer strategy. nih.gov

Quinoline-based compounds, particularly tetrahydroquinoline derivatives, have been identified as potential allosteric activators of PKM2. nih.gov These small molecules bind to an allosteric site near the dimer-dimer interface, stabilizing the active tetrameric form of the enzyme. nih.gov This activation can redirect glucose metabolism away from anabolic processes that support cancer cell proliferation. nih.gov Conversely, some quinoline-8-sulfonamide (B86410) derivatives have been designed as potential PKM2 inhibitors, which can also disrupt the metabolic adaptations of cancer cells. nih.govresearchgate.net

Other Relevant Enzyme Targets

The versatility of the quinoline scaffold extends to other enzyme families as well. Notably, quinoline-2-carboxamide derivatives have been investigated as inhibitors of carbonic anhydrases (CAs) . nih.gov These metalloenzymes are involved in various physiological processes, including pH homeostasis. A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were found to inhibit several human CA isoforms (hCA I, II, and IV) in the nanomolar range, demonstrating the potential of this scaffold for developing isoform-selective CA inhibitors. nih.gov

Cellular Pharmacodynamics and Pathway Modulation

Derivatives of quinoline have been investigated for their potential to modulate inflammatory pathways, which are often implicated in various diseases, including cancer and viral infections. One of the key areas of research has been the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The STAT3 protein is a transcription factor that, upon activation by cytokines and growth factors, plays a crucial role in cell proliferation, survival, and inflammation.

In studies on quinazoline (B50416) derivatives, a structurally related class of compounds, certain analogues have been identified as selective inhibitors of IL-6-induced STAT3 activation. For instance, the 6,8-dimethyl substituted quinazoline analogue 11c demonstrated a 20-fold improvement in STAT3 inhibition over the initial lead compound, with an IC50 of 0.8 µM, while maintaining selectivity over the related STAT1 pathway. nih.gov This inhibition of STAT3 phosphorylation and its subsequent nuclear translocation effectively downregulates the expression of target genes involved in the inflammatory cascade. nih.gov

Furthermore, the anti-inflammatory potential of related heterocyclic compounds has been linked to the suppression of virally-induced inflammatory signaling. For example, Eupafolin, a methoxy (B1213986) derivative of luteolin, was found to inhibit Interleukin-6 (IL-6) and the chemokine RANTES, which are typically upregulated during in vitro viral infections. This inhibition led to the downregulation of the ERK, activated protein-1 (AP-1), and STAT3 mediated inflammatory pathways. mdpi.com These findings suggest that quinoline-based structures may serve as scaffolds for developing agents that can control pathological inflammatory responses by targeting key signaling nodes like STAT3.

The quinoline scaffold is a key component in the development of various antiviral agents. nih.govnih.govnottingham.ac.uk Research has demonstrated the efficacy of quinoline derivatives against a range of viruses, particularly members of the Enterovirus genus, which are responsible for diseases like hand, foot, and mouth disease (HFMD). nih.gov

In vitro studies have shown that certain quinoxaline (B1680401) derivatives, which share a core heterocyclic structure with quinolines, exhibit significant inhibitory activity against Coxsackievirus B4 (CVB4) and Coxsackievirus B3 (CVB3). nih.gov Compounds 6 and 7 in one study displayed potent activity against CVB4, with EC50 values of 1.7 µM and 1.5 µM, respectively. nih.gov These compounds were also active against CVB3, with EC90 values (the concentration required to reduce the plaque number by 90%) of 12 µM for compound 6 and 14 µM for compound 7 . nih.gov However, these specific derivatives were not found to be significantly active against other tested enteroviruses like Enterovirus A71 (EV-A71) and Enterovirus D68 (EV-D68). nih.gov

Other research has focused specifically on developing quinoline analogues with broad-spectrum antiviral activity. A derivative designated 6aw was identified as having activity against EV-D68, EV-A71, and CV-B3. nih.gov Mechanistic studies on a related compound suggested that it exerted its antiviral effect during the early stages of the EV-A71 life cycle, potentially by binding to the viral 2C protein. nih.gov Quinoline derivatives have also shown promise against Dengue virus serotype 2 (DENV2), acting at an early stage of the viral life cycle to reduce the intracellular production of the envelope glycoprotein (B1211001) and the subsequent yield of infectious virions. nih.gov

| Compound | Virus | EC50 (µM) | EC90 (µM) | Cell Line |

|---|---|---|---|---|

| Quinoxaline Derivative 6 | CVB4 | 1.7 | 12 | Vero-76 |

| Quinoxaline Derivative 7 | CVB4 | 1.5 | - | Vero-76 |

| Quinoxaline Derivative 6 | CVB3 | ~2-3 | 12 | Vero-76 |

| Quinoxaline Derivative 7 | CVB3 | ~2-3 | 14 | Vero-76 |

| Quinoxaline Derivative 8 | Echovirus 9 (E9) | 6 | 16 | LLC-MK2 |

EC50: 50% effective concentration; EC90: 90% effective concentration. Data sourced from studies on quinoxaline derivatives against various enteroviruses. nih.gov

(Quinoline-2-carbonyl)valine belongs to the broader class of quinoline derivatives, many of which have been extensively studied for their antibacterial properties. biointerfaceresearch.comekb.egresearchgate.net These compounds are active against a wide spectrum of bacteria, including multidrug-resistant strains that pose a significant threat to public health. nih.gov

One area of focus has been on quinoline-2-one derivatives, which have demonstrated significant action against Gram-positive bacteria. In a notable study, several derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.govnih.gov Compound 6c from this series was particularly potent, showing minimum inhibitory concentrations (MIC) of 0.75 µg/mL against both MRSA and VRE, and 2.50 µg/mL against MRSE. nih.govnih.gov

The mechanism of action for these compounds is often multifactorial. Some quinoline derivatives inhibit dihydrofolate reductase, an essential enzyme in bacterial nucleic acid synthesis. nih.gov Additionally, they can disrupt bacterial biofilm formation, which is a key virulence factor in chronic infections. Compound 6c showed significant, dose-dependent antibiofilm activity, reducing biofilm development in an MRSA strain by 79% at a concentration of 0.5x MIC. nih.govnih.gov

Studies on quinoline carboxamides linked to amino acids have further elucidated the mechanism of action. mdpi.com Molecular docking and dynamics simulations suggest that these compounds can target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to a cessation of bacterial growth. Quinolones are known to bind to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, blocking DNA synthesis. mdpi.com The nature of the amino acid conjugated to the quinoline core has been shown to influence the structure-activity relationship of these compounds. mdpi.com

| Compound Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Quinoline-2-one 6c | MRSA | 0.75 |

| VRE | 0.75 | |

| MRSE | 2.50 | |

| Quinoline-2-one 6l | MRSA | 1.25 |

| VRE | 1.25 | |

| MRSE | 5.00 | |

| Quinoline-2-one 6o | MRSA | 1.25 |

| VRE | 1.25 | |

| MRSE | 5.00 | |

| Amino Acid Derivative 3a | E. coli, S. aureus, P. aeruginosa, B. subtilis | 0.62 (moderate activity) |

MIC: Minimum Inhibitory Concentration. Data sourced from studies on quinoline-2-one derivatives and amino acid derivatives of quinolines. nih.govnih.govmdpi.com

Certain quinoline-based compounds have been shown to exert their biological effects by directly interacting with nucleic acids. One of the primary mechanisms is DNA intercalation, where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix. biorxiv.orgnih.govresearchgate.net This interaction can physically obstruct the processes of replication and transcription and can also interfere with the function of DNA-binding proteins.

Recent studies have characterized quinoline-based analogues that function as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a critical role in epigenetic regulation. biorxiv.orgnih.govmdpi.com Compounds 9 (containing a methylamine (B109427) addition) and 11 (containing a methylpiperazine addition) were found to inhibit human DNMT1 and the bacterial adenine (B156593) methyltransferase CamA with low micromolar potency. biorxiv.orgnih.gov Structural analysis revealed that these compounds intercalate into the DNA substrate via the minor groove, adjacent to the target base. biorxiv.orgnih.gov This intercalation induces a significant conformational change in the enzyme-DNA complex, moving the catalytic domain of the enzyme away from the DNA and thus inhibiting its methyltransferase activity. biorxiv.orgnih.gov This represents a non-nucleoside mechanism of DNMT inhibition. biorxiv.org

In addition to intercalation, quinoline derivatives can bind to specific DNA structures, such as G-quadruplexes (G4s), which are found in the promoter regions of oncogenes. However, for the specific bis-quinoline compounds 2a-c and 4a-c , testing revealed no noteworthy G4-DNA stabilization, ruling out this as a primary off-target effect for their antiproliferative actions. mdpi.com The primary interaction for many quinoline-3-carboxylic acid derivatives has been identified through in-silico studies as binding within the A/T minor groove region of a B-DNA duplex, involving key hydrogen bond interactions. researchgate.net

A significant mechanism underlying the anticancer potential of quinoline derivatives is their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells. nih.govresearchgate.netnih.gov These effects are mediated through the modulation of multiple cellular pathways.

Quinoline compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often initiated by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. mdpi.com This shift leads to mitochondrial membrane permeabilization, the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3. daneshyari.com Activated caspase-3 then cleaves critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov For example, the quinoline derivative IND-2 was shown to induce nuclear condensation and apoptosis in prostate cancer cells. researchgate.net Similarly, bis-quinoline compounds 2a-c and 4b induced a remarkable increase in the sub-G1 peak in U937 leukemia cells, indicative of apoptosis. mdpi.com

In addition to inducing apoptosis, these compounds can cause cell cycle arrest at various phases. nih.gov Treatment of cancer cells with quinoline derivatives has been observed to cause arrest at the G0/G1 or G2/M phases of the cell cycle. nih.govmdpi.com This arrest prevents the cells from proliferating and can sensitize them to apoptosis. The mechanism of cell cycle arrest often involves the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase (CDK) inhibitor p21. nih.gov These proteins, in turn, inhibit the activity of CDK-cyclin complexes (e.g., CDK2, CDK4) that are necessary for progression through the cell cycle phases. nih.gov For instance, the quinoline derivative 7 was found to induce apoptosis in Caco-2 cells by down-regulating anti-apoptotic genes like Bcl2, Bcl-xl, and Survivin. nih.gov

The biological activities of this compound and related quinoline derivatives are fundamentally determined by their interactions with specific protein targets. mdpi.com Computational and experimental methods, such as molecular docking, molecular dynamics simulations, and enzymatic assays, have been employed to profile these ligand-protein interactions. nih.govnih.gov

A diverse range of proteins has been identified as targets for quinoline-based compounds. These include:

Kinases: Many quinoline derivatives are designed as kinase inhibitors. They compete with ATP for binding to the kinase domain of receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are crucial for tumor angiogenesis and proliferation. nih.govmdpi.com Docking studies reveal that the quinoline ring often forms π-π stacking interactions with aromatic residues (e.g., Tyr1159 in c-Met) in the active site, while the quinoline nitrogen can form a key hydrogen bond with backbone atoms (e.g., Met1160 in c-Met). mdpi.com

DNA Topoisomerases: As mentioned previously, bacterial DNA gyrase and topoisomerase IV are key targets for the antibacterial activity of quinolones. mdpi.com The 4-keto-3-acid moiety common in many quinolones is crucial for interactions that are important for activity, though other derivatives like 2-quinolones may utilize different binding modes. mdpi.com

Viral Proteins: Quinoline derivatives can inhibit viral replication by targeting essential viral proteins. Molecular docking has suggested that some derivatives can bind to the EV-A71 2C protein through a combination of hydrogen bonds and hydrophobic interactions. nih.gov Others have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, with docking scores indicating strong binding affinity to the enzyme's active site. nih.gov

DNA Methyltransferases (DNMTs): While the inhibition mechanism involves DNA intercalation, the initial binding of the compound is to the DNA-enzyme complex. The interaction displaces the catalytic domain of the enzyme, preventing it from functioning. biorxiv.orgnih.gov

These studies highlight the versatility of the quinoline scaffold, which can be modified to achieve specific interactions with the active sites of various target proteins, thereby modulating their function and producing a desired therapeutic effect. nih.gov

Theoretical Chemistry and Advanced Computational Modeling

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations provide a static, gas-phase, or solvated picture of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to solve the electronic structure of molecules, providing precise information on optimized geometry, bond lengths, bond angles, and electronic properties. researchgate.netnih.gov For quinoline (B57606) derivatives, DFT, particularly using functionals like B3LYP or M06-2X with basis sets such as 6-31G or 6-311+G(d,p), is a common approach to achieve a balance between accuracy and computational cost. nih.govrsc.org

In the case of (Quinoline-2-carbonyl)valine, these calculations would begin by optimizing the molecular geometry to find its lowest energy structure. This involves determining the precise bond lengths and angles of the quinoline ring, the amide linkage, and the valine side chain. Quantum chemical calculations on related quinoline-amino acid derivatives have been performed to elucidate reaction mechanisms, with activation energies calculated at the M06-2X/6-311+G(d) level of theory, indicating the feasibility of their formation. rsc.org Such calculations for this compound would confirm the planarity of the quinoline ring and predict the geometry of the amide bond and the preferred orientation of the valine substituent.

Molecular Orbital Analysis (HOMO-LUMO Energetics)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. scirp.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.comresearchgate.net

For quinoline-based compounds, the HOMO is typically distributed over the electron-rich parts of the aromatic system, while the LUMO is centered on the electron-deficient regions. In this compound, the quinoline ring would be the primary site for these orbitals. The energy of these orbitals and their gap dictate the molecule's potential for intramolecular charge transfer, a property crucial for its optical and electronic behavior. researchgate.net DFT calculations on various quinoline derivatives have established that modifications to the quinoline scaffold can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | High kinetic stability. scirp.org |

| Quinoline-Carbazole Derivative | -7.190 | -4.399 | 2.791 | Enhanced potential for intramolecular charge transfer. researchgate.net |

| Substituted Quinoline-2-Carboxamide (B1208818) | Data Not Specified | Data Not Specified | Relatively low | Indicates potential for intramolecular charge transfer character. tandfonline.com |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the behavior of flexible molecules like this compound, which has rotatable bonds in its valine side chain. This analysis involves mapping the molecule's potential energy surface (PES) by systematically rotating these bonds to identify all stable low-energy conformations (local minima) and the energy barriers (transition states) that separate them. nih.govrsc.org

For this compound, the key flexible points are the C-C and C-N bonds of the valine residue. The interaction between the isopropyl group of valine and the quinoline ring will create steric hindrances that limit the number of stable conformers. By performing ab initio or DFT calculations at various dihedral angles, a PES can be constructed. rsc.org The global minimum on this surface represents the most stable conformation of the molecule in the gas phase. nih.gov This information is critical because the specific conformation a molecule adopts upon binding to a biological receptor is often a low-energy one, and understanding the energetic cost of adopting a specific "bioactive" conformation is key to predicting binding affinity.

Molecular Docking and Dynamics Simulations for Receptor Binding Prediction

While quantum chemistry describes the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how it will interact with a biological target, such as a protein or enzyme. mdpi.com These methods are cornerstones of computer-aided drug design.

Elucidation of Ligand-Binding Site Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govsemanticscholar.org The process involves sampling numerous positions and conformations of the ligand within the binding pocket and scoring them based on a force field to estimate binding affinity. researchgate.net

For this compound, docking studies would predict its binding mode within a hypothetical protein target. Based on extensive research on analogous quinoline-carboxamides, several key interactions are consistently observed:

Hydrogen Bonding: The nitrogen atom within the quinoline ring and the amide linkage's N-H and C=O groups are prime candidates for forming hydrogen bonds with amino acid residues like lysine, glutamic acid, or asparagine in a receptor site. mdpi.commdpi.com

π-π Stacking: The aromatic quinoline ring frequently engages in π-π stacking or π-alkyl interactions with the side chains of aromatic residues such as phenylalanine, tyrosine, or tryptophan, which helps to anchor the ligand in the binding pocket. mdpi.com

Hydrophobic Interactions: The isopropyl group of the valine residue and the benzene (B151609) part of the quinoline ring can form favorable hydrophobic interactions with nonpolar residues like leucine (B10760876), isoleucine, and valine itself. researchgate.net

| Interaction Type | Ligand Moiety Involved | Interacting Amino Acid Residues (Examples) | Reference |

|---|---|---|---|

| Hydrogen Bond | Quinoline Nitrogen, Amide N-H, Amide C=O | Lysine, Aspartic Acid, Asparagine, Serine, Glutamine | mdpi.commdpi.com |

| π-π Stacking / π-Anion | Quinoline Aromatic System | Phenylalanine, Tyrosine, Histidine, Aspartic Acid | mdpi.com |

| Hydrophobic (Alkyl-π) | Quinoline Ring, Valine Side Chain | Proline, Alanine, Valine, Leucine | researchgate.netmdpi.com |

Docking scores, typically expressed in kcal/mol, provide a quantitative estimate of binding affinity, with more negative values suggesting stronger binding. Studies on various quinoline derivatives have reported docking scores ranging from -5.3 to -10.67 kcal/mol against different biological targets. nih.govsemanticscholar.org

Simulation of Conformational Dynamics in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from molecular docking. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering insights into the stability of the binding pose and the flexibility of the complex in a simulated biological environment (typically water). mdpi.commdpi.com

After docking this compound into a receptor, an MD simulation (e.g., for 100 nanoseconds) would be performed. nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of atoms for the ligand and protein over the course of the simulation. A stable, low RMSD for the ligand suggests that it remains securely in its docked pose.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are more flexible or rigid. It can show how the binding of the ligand affects the protein's dynamics.

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds over time, confirming the stability of key interactions identified in docking.

These simulations validate the docking results and provide a more realistic model of the ligand's behavior, accounting for the flexibility of both the ligand and the protein in an aqueous solution. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are foundational pillars of computational drug design. These techniques aim to establish a mathematical or geometrical relationship between the chemical structure of a series of compounds and their biological activity. For compounds related to the quinoline scaffold, these models serve as predictive tools to guide the design of new derivatives with enhanced potency and selectivity.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a systematic process that translates chemical structures into quantitative predictions of biological activity. This process begins with a dataset of quinoline derivatives that have been experimentally tested for a specific biological effect, such as enzyme inhibition or cytotoxicity. nih.govnih.gov The inhibitory potencies, often expressed as IC50 values, are converted to a logarithmic scale (pIC50) for modeling.

Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are then calculated for each compound in the series. nih.gov These can range from simple 2D descriptors (e.g., molecular weight, logP) to complex 3D descriptors that account for the molecule's shape and electronic properties. nih.govresearchgate.net Using statistical methods like Comparative Molecular Field Analysis (CoMFA) or machine learning algorithms, a mathematical equation is generated that correlates these descriptors with the observed biological activity. nih.govresearchgate.net

The robustness and predictive power of the resulting QSAR model are rigorously evaluated through internal and external validation procedures. nih.gov A statistically significant model can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

| QSAR Model Type | Target/Activity | Correlation Coefficient (R²) | Cross-validated Correlation Coefficient (q²) | Predictive Correlation Coefficient (R²test) | Reference |

|---|---|---|---|---|---|

| 3D-QSAR (CoMFA) | Anti-gastric cancer | 0.913 | 0.625 | 0.875 | nih.gov |

| 2D-QSAR | Antimalarial (P. falciparum) | 0.827 | Not Reported | 0.845 | mdpi.com |

| 3D-QSAR | VEGFR-2 Tyrosine Kinase Inhibition | 0.862 | 0.694 | Not Reported | |

| HQSAR | Antiviral (DENV) | 0.950 | 0.830 | Not Reported | researchgate.net |

Ligand-Based Pharmacophore Generation and Screening

Pharmacophore modeling focuses on the three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. creative-biolabs.com In the absence of a known 3D structure for the target protein, a ligand-based pharmacophore model can be generated by analyzing a set of active molecules. creative-biolabs.comnih.gov This approach involves superimposing the 3D conformations of several potent quinoline-based ligands to identify common chemical features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. nih.govnih.gov

The resulting pharmacophore hypothesis serves as a 3D query for virtual screening of large chemical databases. nih.gov This process filters for molecules that spatially match the key features of the pharmacophore, identifying novel compounds that are structurally diverse from the original ligands but are predicted to have the same biological activity. researchgate.net This strategy is a powerful tool for discovering new chemical scaffolds for drug development. nih.gov

| Pharmacophore Model | Target/Activity | Identified Chemical Features | Reference |

|---|---|---|---|

| AADRR | VEGFR-2 Tyrosine Kinase Inhibitors | Two Hydrogen Bond Acceptors (A), One Hydrogen Bond Donor (D), Two Aromatic Rings (R) | |

| RAHH | Antioxidant | One Aromatic Ring (R), Three Hydrogen Bond Acceptors (A) - Note: Original source used 'H' for acceptor, here denoted 'A' for clarity based on common nomenclature. | nih.gov |

| DDHRR_1 | MMP-9 Inhibitors | Two Hydrogen Bond Donors (D), One Hydrophobic group (H), Two Aromatic Rings (R) | nih.gov |

In Silico Bioactivity Prediction and Toxicity Assessment Methodologies

In silico methodologies encompass a broad range of computational techniques used to predict the biological effects of chemical compounds entirely on a computer. These methods are crucial for prioritizing compounds and flagging potential liabilities early in the drug discovery pipeline, saving significant time and resources.

For a compound like this compound, bioactivity prediction can be achieved through the validated QSAR models and pharmacophore hypotheses described previously. Additionally, molecular docking can be employed to predict the binding orientation and affinity of the compound within the active site of a known protein target. nih.govresearchgate.netchemmethod.com These predictions help to elucidate the mechanism of action and guide further structural modifications to improve potency. doi.org

Toxicity assessment is another critical in silico application. Computational models are used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. researchgate.netnih.gov These models can forecast a range of potential toxicological issues, including cardiac toxicity, mutagenicity, and various forms of irritation. researchgate.net By identifying potential risks computationally, researchers can modify the chemical structure to mitigate these liabilities or deprioritize compounds that are unlikely to have a favorable safety profile. nih.gov

| Parameter Category | Predicted Endpoint | Importance in Drug Discovery |

|---|---|---|

| Pharmacokinetics (ADME) | Lipinski's Rule of Five | Predicts oral bioavailability and drug-likeness. |

| Pharmacokinetics (ADME) | Aqueous Solubility | Affects absorption and formulation. |

| Toxicity | Cardiac Toxicity (hERG inhibition) | Assesses risk of cardiac arrhythmia. researchgate.net |

| Toxicity | Mutagenicity (Ames test) | Predicts the potential to cause genetic mutations. |

| Toxicity | Hepatotoxicity | Evaluates the risk of drug-induced liver injury. |

| Toxicity | Dermal/Eye Irritation | Assesses potential for local toxicity. researchgate.net |

Specialized Applications and Interdisciplinary Research Avenues

Role as Derivatization Reagents in Advanced Analytical Techniques (e.g., for amino acid detection)

Derivatization is a crucial technique in analytical chemistry, employed to modify analytes to enhance their detection and separation. Reagents containing a quinoline (B57606) structure are utilized for this purpose due to their fluorescent properties and ability to introduce a specific protonation site, which increases sensitivity in mass spectrometry.

(Quinoline-2-carbonyl)valine and related quinoline-based compounds serve as effective derivatization reagents for the analysis of amino acids and other primary and secondary amines. For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a well-known reagent that produces highly fluorescent derivatives with amino acids, enabling their sensitive detection. acs.org Similarly, 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) is used for labeling amino acids for analysis by capillary electrophoresis with fluorescence detection. nih.gov While CBQCA is effective for many amino acids, it has limitations in the simultaneous quantification of tryptophan, tyrosine, valine, and isoleucine in plasma due to the low fluorescence yield of the tryptophan derivative. nih.gov

The general principle involves the reaction of the quinoline-based reagent with the amino group of the analyte. This reaction forms a stable derivative that is more easily detectable. For example, 2-hydrazinoquinoline (B107646) (HQ) has been developed as a derivatization agent for the simultaneous analysis of carboxylic acids, aldehydes, and ketones using liquid chromatography-mass spectrometry (LC-MS). nih.gov The derivatization enhances the chromatographic performance and detectability of these small molecules. nih.gov

Table 1: Examples of Quinoline-Based Derivatization Reagents and Their Applications

| Reagent | Analyte | Analytical Technique | Key Advantage |